Isoprene

説明

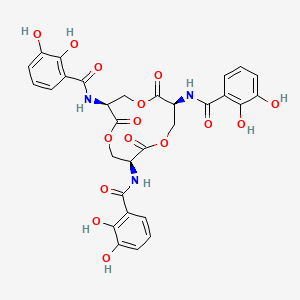

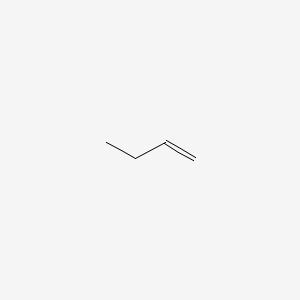

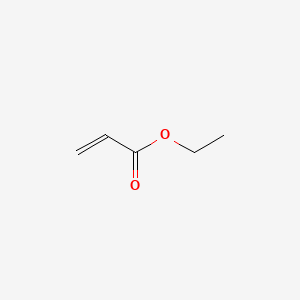

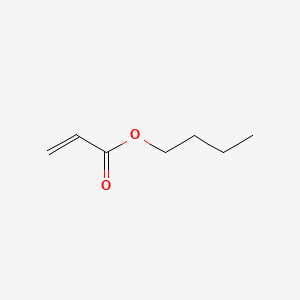

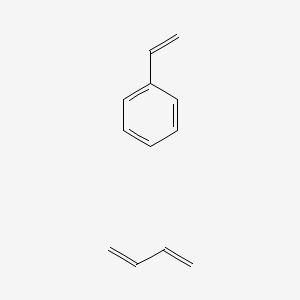

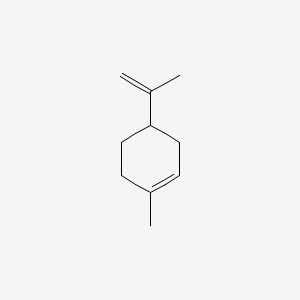

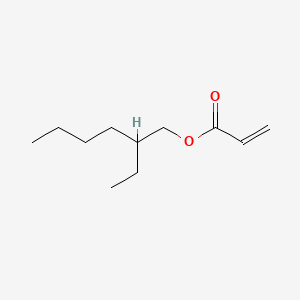

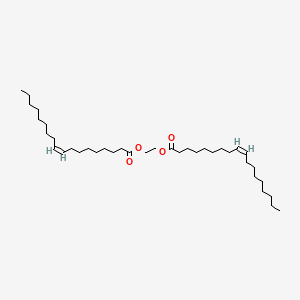

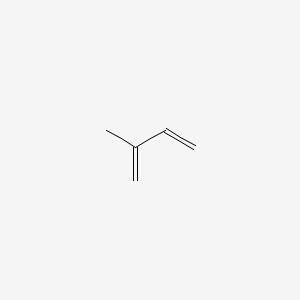

Isoprene, also known as 2-methyl-1,3-butadiene, is a common volatile organic compound with the formula CH2=C(CH3)−CH=CH2 . It is a colorless volatile liquid produced by many plants and animals, including humans . Its polymers are the main component of natural rubber . It is produced and emitted by many species of trees, with yearly production of isoprene emissions by vegetation being around 600 million metric tons .

Synthesis Analysis

Isoprene is made through the methyl-erythritol 4-phosphate pathway (MEP pathway, also called the non-mevalonate pathway) in the chloroplasts of plants . One of the two end-products of the MEP pathway, dimethylallyl pyrophosphate (DMAPP), is cleaved by the enzyme isoprene synthase to form isoprene and diphosphate . In recent years, studies into the chemistry of isoprene nitrates have resulted in the development of a range of mechanisms available for use in the simulation of atmospheric isoprene oxidation .

Molecular Structure Analysis

The molecular formula of isoprene is C5H8 . It is an unsaturated hydrocarbon, meaning it contains carbon-carbon double bonds . The structure of isoprene predominantly consists of repeating isoprene (C5H8) units .

Chemical Reactions Analysis

Under an oxygen atmosphere, the oxidation process of isoprene is divided into three stages: (1) isoprene reacts with oxygen to produce peroxide; (2) Peroxides produce free radicals through thermal decomposition; (3) Free radicals cause complex oxidation and thermal runaway reactions .

Physical And Chemical Properties Analysis

Isoprene is a resilient polymer with high tensile strength and good elasticity . It is soluble in aliphatic and aromatic solvents but insoluble in acetone and diethyl ether . It burns with a dark yellow, sooty flame that smells like burnt rubber .

科学的研究の応用

Role in Plant Protection

Isoprene plays a crucial role in the protection of plants under abiotic stress conditions . It acts as a scavenger of reactive oxygen species (ROS), serving as an antioxidant . This helps in strengthening cell membranes and modulating genomic, proteomic, and metabolomic profiles .

Industrial Chemical Uses

Isoprene is widely used as an industrial chemical, most notably as a precursor for synthetic rubbers . It’s also used for the production of elastomers, copolymers, adhesives, and specialized chemicals .

Bioengineering Applications

Modifying and/or engineering isoprene production in plants has the potential to contribute to engineered stress resistance . As petrochemical sources of isoprene increase in price and become more scarce, bioproduction routes through microbial processes are becoming more attractive .

Microbial Production

Microbial cell factories have been explored for isoprene production to mitigate the ever-increasing contribution of the petrochemical industry to global warming . Fermentation-based processes have been studied extensively for creating robust strains for commercial isoprene production .

Synthetic Polyisoprene Applications

Synthetic polyisoprene has found applications in various fields such as tire engineering, automotive components, sporting goods, medical devices, human-tissue-mimicking materials, electrical insulating materials, shape-memory materials, and more recently in healthcare and the environment .

Electronic Applications

Natural polyisoprene composites have major electronic applications. These include various touch control switches, and strain and pressure sensors for applications such as robot hands or artificial limbs . Gaskets made from electrically conductive rubber composites can prevent electromagnetic induction (EMI) radiation leakage .

作用機序

Target of Action

Isoprene is a small lipophilic, volatile organic compound (VOC) synthesized in the chloroplasts of plants . It primarily targets the lipid tails within the membrane of these cells . The interaction of isoprene with these lipid tails plays a crucial role in maintaining the structural integrity of the cell membranes, especially under stress conditions .

Mode of Action

Isoprene enhances the order of the lipid tails within the membrane, mimicking the effect of a reduction of temperature in a dose-dependent manner . This action helps to maintain the fluidity and functionality of the cell membranes under various stress conditions .

Biochemical Pathways

Isoprene is synthesized through the photosynthesis-dependent 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway . This pathway involves the synthesis of the isoprene building blocks, their assembly into flexible linear and branched hydrocarbon substrates, and multistep reaction cascades to generate isoprene .

Pharmacokinetics

For instance, isoprenaline, a synthetic analog of isoprene, has a plasma half-life of approximately two to five minutes and is degraded enzymatically via catechol O-methyltransferase (COMT) primarily in the liver .

Result of Action

The action of isoprene leads to several molecular and cellular effects. It has been found to have significant effects on gene expression, the proteome, and the metabolome of both emitting and non-emitting species .

Action Environment

Environmental factors can significantly influence the action of isoprene. For instance, anthropogenic activities and climate change, which increase exposure of plants to environmental stresses, can affect isoprene emission . Furthermore, isoprene emission from plants affects atmospheric chemistry, potentially enhancing ozone formation and influencing aerosol formation in the atmosphere .

将来の方向性

Future climatic and land-cover changes are expected to change the spatial and temporal variations, as well as the magnitude of biogenic isoprene emissions . Research is ongoing to understand the still elusive isoprene protective mechanism . There is also a focus on utilizing inorganic CO2 by cyanobacteria or syngas from waste gases by acetogens for isoprene production .

特性

IUPAC Name |

2-methylbuta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8/c1-4-5(2)3/h4H,1-2H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHGJUQNOFWUDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26796-44-1, 6144-30-5, 9003-31-0 | |

| Record name | 1,3-Butadiene, 2-methyl-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26796-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Butadiene, 2-methyl-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6144-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyisoprene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2020761 | |

| Record name | Isoprene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a mild, aromatic odor; [HSDB], VERY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | Isoprene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1572 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

34.067 °C, 34 °C | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-65 °F (-54 °C) (Closed cup) | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 642 mg/L at 25 °C, Practically insoluble in water, Miscible with ethanol, ethyl ether, acetone, benzene, Soluble in alcohol, ether, hydrocarbon solvents, Solubility in water, mg/l at 25 °C: 642 (very poor) | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.679 g/cu cm at 20 °C, Relative density (water = 1): 0.7 | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.35 (Air = 1), Relative vapor density (air = 1): 2.4 | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

550.0 [mmHg], VP: 400 mm Hg at 15.4 °C, 550 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 53.2 | |

| Record name | Isoprene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1572 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Impurities in isoprene specified for the preparation of high cis-polyisoprene include: isoprene dimer, 0.1 wt% (max); alpha olefins, 1 wt% (max); beta olefins, 2.8 wt% (max); acetylenes, 50 ppm; allenes, 50 ppm; carbonyls, 10 ppm; sulfur, 5 ppm; piperylene, 80 ppm; cyclopentadiene, 1 ppm; peroxides, 5 ppm; acetonitrile, 8 ppm | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Isoprene | |

Color/Form |

Colorless volatile liquid, Colorless, watery liquid | |

CAS RN |

78-79-5, 9006-04-6 | |

| Record name | Isoprene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoprene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Natural rubber | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009006046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOPRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoprene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoprene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A62964IBU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-145.95 °C, -146 °C | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary source of isoprene emissions?

A1: [] The majority of isoprene emissions originate from terrestrial plants, with deciduous trees being particularly significant contributors. [] Global isoprene emissions are estimated to rival those of methane. [, ]

Q2: How does isoprene impact atmospheric chemistry?

A2: [] Isoprene reacts with hydroxyl radicals (OH), influencing the atmosphere's oxidative capacity. This interaction affects the concentration of ozone (O3) and leads to the formation of secondary organic aerosols (SOA). [, , ]

Q3: What factors influence isoprene emission rates from plants?

A3: [] Light intensity and temperature are key drivers of isoprene emission. [] Additionally, studies suggest that ambient carbon dioxide (CO2) concentrations can influence emission rates, with elevated CO2 potentially leading to both increases and decreases depending on the plant species and environmental conditions. [, ]

Q4: Does isoprene exhibit diurnal variation in its emission?

A5: [, ] Yes, isoprene emissions typically peak during the day, coinciding with higher temperatures and light intensity. [] Interestingly, research suggests a potential circadian control on isoprene emissions, independent of light, in certain plant species like oil palm (Elaeis guineensis). []

Q5: What is the molecular formula and weight of isoprene?

A5: Isoprene's molecular formula is C5H8, and its molecular weight is 68.12 g/mol.

Q6: What analytical methods are commonly used to measure isoprene in the environment?

A7: [, , , ] Scientists employ various methods for isoprene measurement, including:* Gas chromatography–mass spectrometry (GC-MS): This technique is highly sensitive and enables the identification and quantification of isoprene in complex environmental samples. []* Proton transfer reaction-mass spectrometry (PTR-MS): This method allows for real-time, online detection of isoprene in breath samples. []* Satellite remote sensing: Instruments like the Global Ozone Monitoring Experiment (GOME) and Ozone Monitoring Instrument (OMI) measure atmospheric formaldehyde (HCHO), a key oxidation product of isoprene, to indirectly estimate isoprene emissions. [, , ]

Q7: Can isoprene be directly measured from space?

A8: [] Research is underway to develop methods for the direct detection of isoprene from space using satellite instruments like the Cross-track Infrared Sounder (CrIS). These efforts aim to improve the accuracy and spatial resolution of global isoprene emission estimates.

Q8: How is isoprene degraded in the environment?

A9: [, ] Microorganisms play a crucial role in isoprene degradation. Studies using DNA isotope probing have identified diverse bacterial communities in soil and on plant surfaces that can metabolize isoprene, highlighting the significance of microbial activity in regulating atmospheric isoprene concentrations.

Q9: Do different ecosystems exhibit varying isoprene degradation capacities?

A10: [] Research indicates that oil palm soils, for instance, might harbor a greater diversity and abundance of isoprene-degrading bacteria compared to oil palm leaves, suggesting that soil environments could be more efficient sinks for atmospheric isoprene.

Q10: What are the industrial applications of isoprene?

A11: [] Isoprene is a crucial monomer in the production of synthetic rubber, which finds extensive use in various industries, including the manufacturing of tires, adhesives, and sealants.

Q11: How is isoprene typically produced commercially?

A12: [, ] The dominant industrial process for isoprene production involves the two-stage dehydrogenation of isopentane, a petroleum-derived hydrocarbon.

Q12: Are there alternative methods for isoprene production?

A13: [] Scientists are exploring sustainable approaches for isoprene production, including metabolic engineering of microorganisms like cyanobacteria (Synechococcus elongatus) to synthesize isoprene from CO2 through photosynthesis. This approach offers a promising alternative to petroleum-based methods.

Q13: What are the known toxicological effects of isoprene?

A14: [] Inhalation studies have shown that exposure to high concentrations of isoprene can cause adverse effects in both rats and mice. [] In mice, these effects include:* Hematological effects: non-responsive, macrocytic anemia* Neurological effects: spinal cord and sciatic nerve degeneration, hindlimb paralysis* Reproductive effects: testicular atrophy, decreased sperm motility* Respiratory effects: olfactory epithelial degeneration* Gastrointestinal effects: forestomach epithelial hyperplasia* Carcinogenicity: increased incidence of liver, lung, forestomach, and harderian gland tumors

Q14: What is the carcinogenic potential of isoprene in humans?

A15: [] While studies have demonstrated the carcinogenicity of isoprene in rodents, further research is necessary to fully elucidate its long-term effects on human health.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。